molecular formula C21H17ClN6O2 B2976861 N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine CAS No. 946298-37-9

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine

Cat. No.: B2976861
CAS No.: 946298-37-9
M. Wt: 420.86
InChI Key: KDUGVFXCDFCGIS-UHFFFAOYSA-N
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Description

N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(4-chloro-2-methylphenyl)pteridine-2,4-diamine is a pteridine derivative featuring a benzodioxole-methyl substituent at the N² position and a 4-chloro-2-methylphenyl group at the N⁴ position.

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-chloro-2-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-12-8-14(22)3-4-15(12)26-20-18-19(24-7-6-23-18)27-21(28-20)25-10-13-2-5-16-17(9-13)30-11-29-16/h2-9H,10-11H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGVFXCDFCGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pteridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxol-5-ylmethyl group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the 4-chloro-2-methylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of quinones or other oxidized derivatives.

    Reduction: May result in the formation of amines or other reduced compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: As a potential therapeutic agent for treating various diseases, such as cancer or infectious diseases.

    Industry: For the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading

Biological Activity

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅ClN₄O₂
  • Molecular Weight : 302.76 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and an inhibitor of specific enzymes.

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzodioxole have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that compounds related to the target molecule displayed IC₅₀ values ranging from 26 to 65 µM against different cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been reported that similar benzodioxole derivatives can inhibit α-amylase with IC₅₀ values as low as 0.68 µM, indicating a strong potential for managing diabetes as well .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Tyrosine Kinases : Compounds structurally related to this pteridine derivative have been shown to selectively inhibit c-Src and Abl kinases at low nanomolar concentrations, which are critical for tumor growth and metastasis .
  • Induction of Apoptosis : The cytotoxic effects observed in cancer cells may be attributed to the induction of apoptosis via mitochondrial pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzodioxole derivatives:

  • Study on Antidiabetic Effects :
    • Objective : To evaluate the antidiabetic potential of synthesized benzodioxole derivatives.
    • Methodology : In vivo experiments were conducted using a streptozotocin-induced diabetic mice model.
    • Findings : Compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : MTS assays were performed across multiple cancer and normal cell lines.
    • Results : Compounds exhibited selective cytotoxicity with IC₅₀ values indicating safety towards normal cells (IC₅₀ > 150 µM) while effectively targeting cancer cells .

Comparative Table of Biological Activities

CompoundBiological ActivityIC₅₀ Value (µM)Reference
Compound IIaα-Amylase Inhibition0.85
Compound IIcCytotoxicity (Cancer Cells)26–65
AZD0530c-Src InhibitionLow Nanomolar

Comparison with Similar Compounds

Pteridine Derivatives with Varied Substitutions

Compound CM1001419 (CAS 946298-54-0) :

  • Structure : N²-[(2H-1,3-Benzodioxol-5-yl)methyl]-N⁴-(3-chloro-4-methylphenyl)pteridine-2,4-diamine .
  • Comparison: The core pteridine structure is identical. Substituent Variation: The phenyl group at N⁴ is 3-chloro-4-methylphenyl instead of 4-chloro-2-methylphenyl.

Pyrimidine-Based Analogs

ZZ4 (4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine) :

  • Structure : Pyrimidine core with a diazenyl (azo) group and 2,4-dichlorophenyl substituent .
  • Comparison :
    • Core Heterocycle : Pyrimidine (single ring) vs. pteridine (fused rings).
    • Functional Groups : ZZ4 contains an azo group (-N=N-), absent in the target compound.
    • Substituents : Dichlorophenyl vs. chloro-methylphenyl.
    • Implications : The azo group in ZZ4 may confer photochemical reactivity, while the fused pteridine system in the target compound could enhance planar rigidity and π-π stacking interactions.

Azo Dyes with Chlorophenyl Motifs

CI 12420 (CAS 6471-51-8) :

  • Structure : N-(4-Chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide .
  • Comparison: Core Structure: Naphthalene-carboxamide with azo linkage vs. pteridine diamine. Substituents: Shared 4-chloro-2-methylphenyl group.

Data Table: Key Structural and Functional Parameters

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Pteridine N²: Benzodioxol-5-ylmethyl; N⁴: 4-Cl-2-MePh Diamine Medicinal chemistry
CM1001419 Pteridine N²: Benzodioxol-5-ylmethyl; N⁴: 3-Cl-4-MePh Diamine Research chemical
ZZ4 Pyrimidine 2,4-Dichlorophenyl; Phenyldiazenyl Azo, Amine Material science
CI 12420 Naphthalene 4-Cl-2-MePh (×2); Azo Carboxamide, Azo Cosmetic colorant

Research Findings and Implications

Structural Insights

  • Pteridine vs.
  • Substituent Effects : The 4-chloro-2-methylphenyl group in the target compound may improve lipophilicity compared to ZZ4’s dichlorophenyl group, favoring membrane permeability .

Potential Limitations

  • Lack of Bioactivity Data : While structural analogs like ZZ4 and CI 12420 have documented applications (e.g., colorants), the target compound’s biological profile remains uncharacterized in the provided evidence.
  • Stereoelectronic Differences : The positional isomerism in CM1001419’s phenyl group could lead to divergent reactivity or metabolic stability compared to the target compound .

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